

5-Chloro-2-(hydroxymethyl)phenol CAS number and structure

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Compound of Interest

Compound Name: 5-Chloro-2-(hydroxymethyl)phenol

CAS No.: 64917-81-3

Cat. No.: B3055468

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Technical Profile: 5-Chloro-2-(hydroxymethyl)phenol

CAS Number: 64917-81-3 Synonyms: 4-Chloro-2-hydroxybenzyl alcohol; 5-Chlorosalicyl alcohol (ambiguous) Molecular Formula: $C_7H_7ClO_2$ Molecular Weight: 158.58 g/mol [1]

Chemical Identity & Structural Analysis[2]

Accurate identification of this compound requires precise attention to numbering conventions, as it is frequently confused with its isomer, 4-chloro-2-(hydroxymethyl)phenol (CAS 5330-38-1).

Structural Definition

The structure consists of a phenol ring substituted with a hydroxymethyl group at the ortho position (C2) and a chlorine atom at the meta position (C5) relative to the phenolic hydroxyl group.

- Position 1: Hydroxyl group (-OH)
- Position 2: Hydroxymethyl group (-CH₂OH)[2]
- Position 5: Chlorine atom (-Cl)[3][4][5][6][7][8][9]

This substitution pattern places the chlorine atom para to the hydroxymethyl group.

Isomer Distinction Table

Researchers must verify the CAS number to ensure the correct substitution pattern, particularly for structure-activity relationship (SAR) studies in benzoxaborole synthesis.

Feature	Target Compound	Common Isomer
Name	5-Chloro-2-(hydroxymethyl)phenol	4-Chloro-2-(hydroxymethyl)phenol
CAS Number	64917-81-3	5330-38-1
Cl Position (vs OH)	meta (Position 5)	para (Position 4)
Cl Position (vs CH ₂ OH)	para	meta
Precursor	4-Chlorosalicylic acid	5-Chlorosalicylic acid

Synthetic Pathways[2][12][13]

The synthesis of **5-Chloro-2-(hydroxymethyl)phenol** is primarily achieved through the chemoselective reduction of 4-chlorosalicylic acid derivatives. The choice of reducing agent is critical to preserve the aromatic chlorine while fully reducing the carboxylic acid or aldehyde functionality.

Core Synthesis Protocol: Borane Reduction

This method utilizes Borane-THF (BH₃·THF) to reduce 4-chloro-2-hydroxybenzoic acid. This route is preferred for its high yield and regioselectivity.

Reagents:

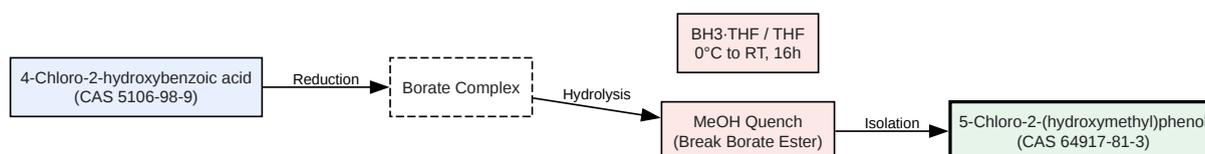
- Substrate: 4-Chloro-2-hydroxybenzoic acid (4-Chlorosalicylic acid) [CAS 5106-98-9]
- Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M)
- Solvent: Anhydrous Tetrahydrofuran (THF)[2]

- Quench: Methanol (MeOH)

Step-by-Step Methodology:

- Preparation: Charge an oven-dried reaction vessel with 4-chloro-2-hydroxybenzoic acid (1.0 equiv) and anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.
- Reduction: Add BH₃·THF (2.5 - 3.0 equiv) dropwise via a pressure-equalizing addition funnel. The excess borane is necessary to complex with the phenolic oxygen and reduce the carboxylic acid.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexanes/EtOAc) or HPLC.
- Quenching: Cool the mixture to 0°C. Carefully add Methanol dropwise to quench excess borane and break the borate ester complex. Evolution of H₂ gas will occur.
- Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with 1M HCl (to ensure protonation of the phenol) followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.
- Purification: Recrystallize from Toluene/Hexanes or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthesis Logic Diagram



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Caption: Chemoselective reduction pathway converting 4-chlorosalicylic acid to the target benzyl alcohol.

Pharmaceutical Applications

5-Chloro-2-(hydroxymethyl)phenol serves as a specialized scaffold in the synthesis of Benzoxaboroles, a class of boron-heterocyclic drugs known for their antifungal, anti-inflammatory, and antibacterial properties.

Role in Benzoxaborole Synthesis

The 2-(hydroxymethyl)phenol moiety (salicyl alcohol) is the essential precursor for the formation of the dihydro-1-hydroxy-2,1-benzoxaborole ring system.

Mechanism of Cyclization:

- **Protection:** The phenolic hydroxyl and benzylic hydroxyl groups are often protected (e.g., as a MOM ether or acetonide) or used directly depending on the borylation strategy.
- **Borylation:** The aromatic ring is functionalized with a boron moiety. For the 5-chloro derivative, this is typically achieved via lithium-halogen exchange (if a bromine is present at position 1 relative to the original phenol) or directed ortho-metalation (DoM) strategies, though the latter is difficult with the chlorine present.
- **Cyclization:** More commonly, the pre-functionalized salicyl alcohol reacts with boronic acid precursors to close the oxaborole ring.

Key Drug Classes:

- **Antifungals (Leucyl-tRNA Synthetase Inhibitors):** Analogs of Tavaborole (Kerydin). The 5-chloro substitution modulates the lipophilicity and metabolic stability of the benzoxaborole core, influencing its penetration into the nail bed (onychomycosis treatment).
- **Anti-inflammatories (PDE4 Inhibitors):** Structural analogs of Crisaborole (Eucrisa). The chlorine atom at the C5 position (C6 in the benzoxaborole numbering) can enhance potency against phosphodiesterase-4 enzymes.

Benzoxaborole Formation Diagram



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Caption: General workflow for converting the salicyl alcohol intermediate into the pharmacologically active benzoxaborole core.

Analytical Characterization & Safety

Physical Properties

Property	Value	Note
Appearance	Off-white to pale beige solid	Oxidizes slightly upon air exposure
Melting Point	84–88 °C (Typical)	Distinct from 4-chloro isomer (~99°C)
Solubility	Soluble in MeOH, EtOH, DMSO, EtOAc	Sparingly soluble in water
pKa	~9.5 (Phenolic OH)	Estimated

Safety & Handling (GHS)[11]

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[10]
 - H319: Causes serious eye irritation.[10]
 - H335: May cause respiratory irritation.[10]
- Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic.

References

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- CymitQuimica.Product Sheet: **5-Chloro-2-(hydroxymethyl)phenol** (CAS 64917-81-3). [1][Link](#)

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